

# Comprehensive Spectral Analysis Guide: - Benzyl-3-chloro- -methylpropanamide[1]

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## Compound of Interest

Compound Name: *N*-benzyl-3-chloro-*N*-  
methylpropanamide

CAS No.: 3318-15-8

Cat. No.: B1273326

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CAS Registry Number: 3318-15-8 Molecular Formula:

Molecular Weight: 211.69 g/mol [1][2][3]

## Executive Summary & Synthesis Context

-Benzyl-3-chloro-

-methylpropanamide serves as a critical electrophilic building block. Its structural integrity is defined by three distinct moieties: a benzyl group, a tertiary amide linkage, and a

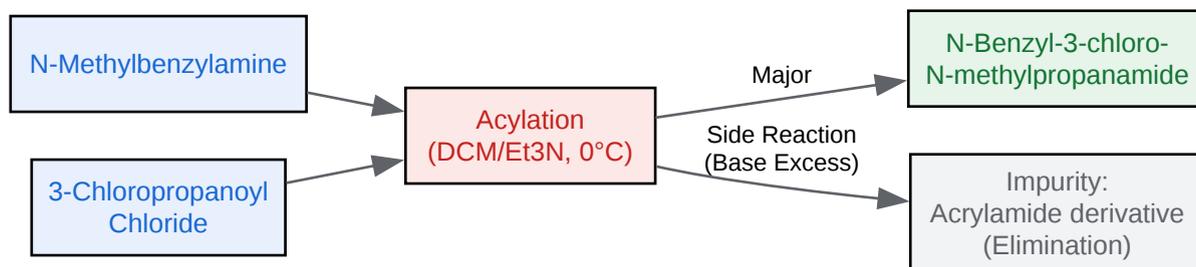
-chloroalkyl chain.

Field Insight: In practical drug development, this compound is frequently synthesized via the acylation of

-methylbenzylamine with 3-chloropropanoyl chloride. A common impurity profile includes the hydrolyzed acid (3-chloropropanoic acid) or the elimination product (acrylamides), making spectral validation of the alkyl chloride chain and amide purity essential.

## Synthesis Workflow

The following diagram outlines the standard synthetic route and critical control points for impurities.



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Figure 1: Synthesis pathway highlighting the origin of potential elimination impurities.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Note on Rotamerism: As a tertiary amide, this compound exhibits restricted rotation around the C–N bond. At ambient temperatures, the NMR spectrum typically displays two distinct sets of signals (rotamers) due to the cis and trans orientation of the

-methyl and

-benzyl groups relative to the carbonyl oxygen. This is often misidentified as an impurity by less experienced analysts.

### H NMR Data (400 MHz, CDCl<sub>3</sub>)

Note: Chemical shifts (

) are reported as weighted averages or ranges covering both rotamers.

Moiety	Proton Count	Multiplicity	Chemical Shift (ppm)	Structural Assignment
Aromatic	5H	Multiplet	7.15 – 7.40	Phenyl ring protons (overlapping)
Benzylic	2H	Singlet (Split)	4.60 & 4.55	(Distinct rotamer peaks)
-Methylene	2H	Triplet ( Hz)	3.78 – 3.85	(Deshielded by Cl)
-Methyl	3H	Singlet (Split)	2.95 & 2.90	(Distinct rotamer peaks)
-Methylene	2H	Triplet ( Hz)	2.75 – 2.85	

#### Diagnostic Analysis:

- The Rotamer Ratio: Integration of the

-methyl singlets (approx. 2.90–2.95 ppm) usually reveals a ratio (e.g., 60:40 or 2:1). If heating the sample to 50–60°C, these peaks will coalesce into a single sharp singlet, confirming the rotameric nature rather than contamination.

- The Triplet Pair: The two triplets for the propionyl chain (

) are a classic "roofing" pattern. The triplet at ~3.8 ppm is significantly deshielded by the chlorine atom, serving as the primary confirmation of the alkyl chloride integrity.

## C NMR Data (100 MHz, CDCl )

- Carbonyl (

):

169.5 – 170.0 ppm.

- Aromatic (

):

136.0 – 137.0 (ipso), 126.0 – 129.0 (ortho/meta/para).

- Benzylic (

):

50.5 – 53.0 ppm (Split peaks).

- -Carbon (

):

39.5 – 40.5 ppm.

- -Methyl (

):

33.5 – 35.0 ppm.

- -Carbon (

):

35.0 – 36.5 ppm.

## Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen presence through isotopic abundance.

## Experimental Parameters (EI-MS, 70 eV)

- Molecular Ion (

): Observed at

211.[1][2]

- Isotope Pattern: A characteristic

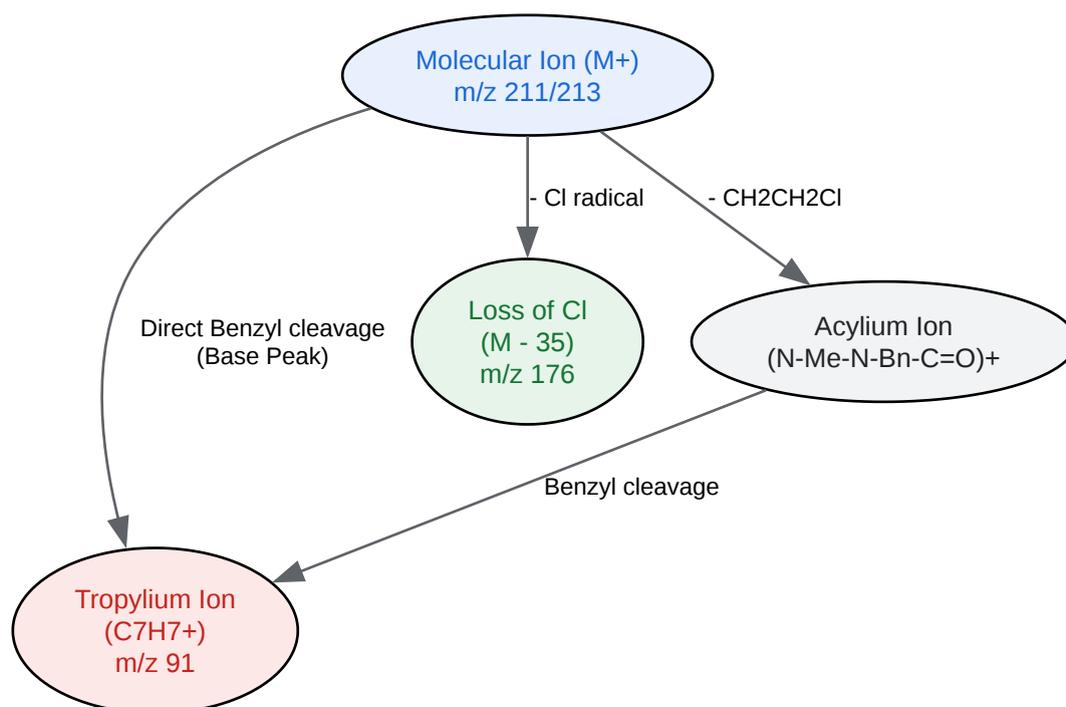
peak at

213 with an intensity approx. 33% of the parent peak, confirming the presence of a single Chlorine atom (

).

## Fragmentation Pathway

The fragmentation is dominated by the stability of the benzyl cation (tropylium ion) and the cleavage of the labile C–Cl bond.



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Key Fragments:

- 91 (Base Peak): Tropylium ion ( ), characteristic of all benzyl compounds.
- 176: Loss of Chlorine ( ).
- 120: Loss of the benzyl group ( ).

## Infrared (IR) Spectroscopy

IR analysis is best used for rapid purity checks, specifically to ensure the absence of starting amine or hydrolyzed acid.

Wavenumber (cm )	Assignment	Functional Group	Notes
1640 – 1660		Tertiary Amide	Strong band. Lower frequency than esters due to resonance.
3020 – 3060		Aromatic C-H	Weak intensity.
2920 – 2960		Aliphatic C-H	Methyl and methylene stretches.
1400 – 1500		Aromatic Ring	Characteristic skeletal vibrations.
700 – 750		Mono-sub Benzene	Strong out-of-plane bending (useful for fingerprinting).
600 – 800		Alkyl Chloride	Broad, medium intensity band.

Quality Control Check:

- Absence of 3200–3400 cm<sup>-1</sup>  
: Confirms no residual secondary amine (-methylbenzylamine) or moisture.
- Absence of 1700–1720 cm<sup>-1</sup>  
: Confirms no hydrolysis to the carboxylic acid (which would appear at a higher wavenumber than the amide).

## References

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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Referenced for general amide rotamer and chloroalkane shift prediction principles).

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## Sources

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- [2. N-benzyl-3-chloro-N-methylpropanamide | CAS#:3318-15-8 | Chemsrcc \[chemsrc.com\]](#)
- [3. 3318-15-8|N-Benzyl-3-chloro-N-methylpropanamide|BLD Pharm \[bldpharm.com\]](#)
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